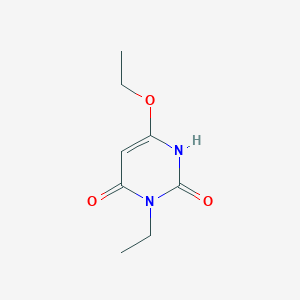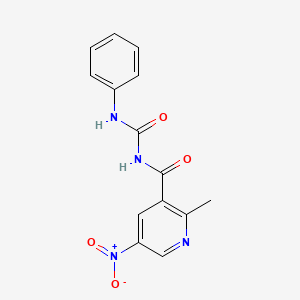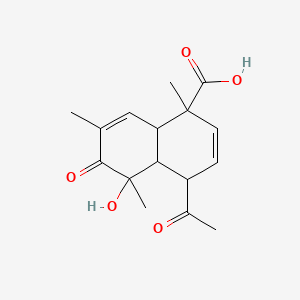
4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the naphthalene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include Friedel-Crafts acylation, reduction, and oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Esterification: Formation of esters through reaction with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives with varying functional groups, such as:
- 4-Hydroxy-2-quinolones
- 1-Naphthalenecarboxylic acid derivatives
Uniqueness
What sets 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58661-24-8 |
|---|---|
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
4-acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-4a,8a-dihydro-4H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O5/c1-8-7-11-12(16(4,21)13(8)18)10(9(2)17)5-6-15(11,3)14(19)20/h5-7,10-12,21H,1-4H3,(H,19,20) |
Clave InChI |
SZCUGOVPHAWYHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(C(C=CC2(C)C(=O)O)C(=O)C)C(C1=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


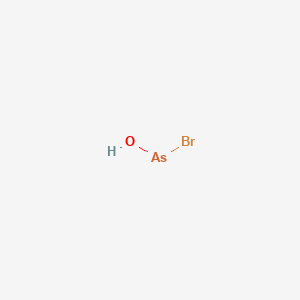
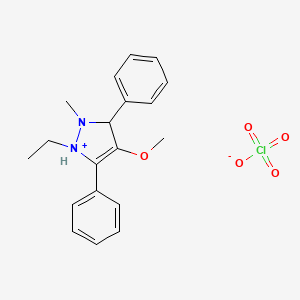
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
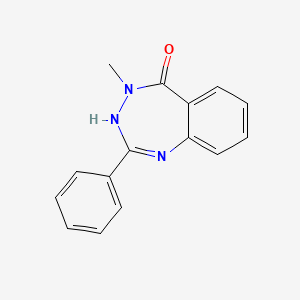

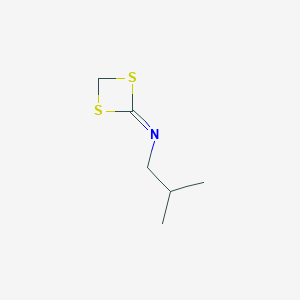
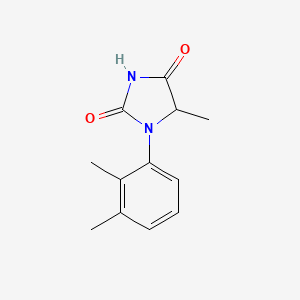
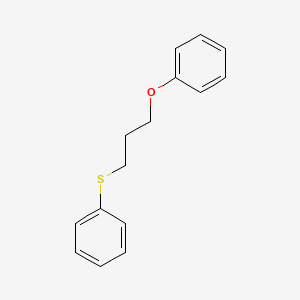
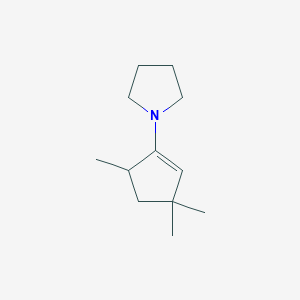

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)
